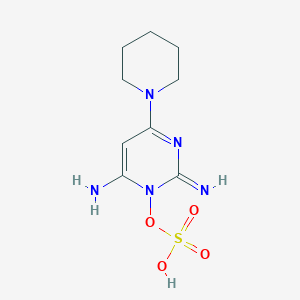

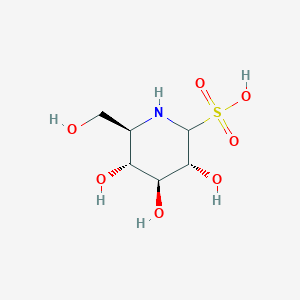

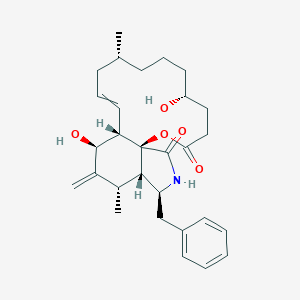

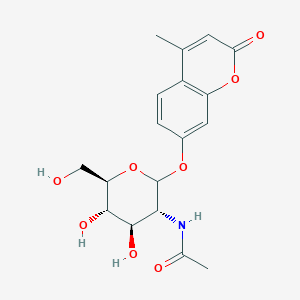

2-哌啶磺酸,3,4,5-三羟基-6-(羟甲基)-,(3R,4S,5R,6R)-

描述

Synthesis Analysis

The synthesis of related piperidine derivatives often involves starting from readily available carbohydrates or amino acids, using various chemical reactions to introduce desired functionalities and stereochemistry. For example, Simone et al. (2012) described the synthesis of branched iminosugars and a trihydroxynipecotic acid derivative from d-ribose, highlighting the importance of carbohydrate precursors in synthesizing complex piperidine structures (Simone et al., 2012). Similarly, Marin et al. (2002) developed an efficient synthesis of hydroxylysine and related alpha-amino acids, demonstrating the versatility of piperidine derivatives synthesis (Marin et al., 2002).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by their cyclic backbone, with substituents that can significantly affect their physical and chemical properties. Techniques such as X-ray crystallography are often used to determine the precise arrangement of atoms within these molecules, revealing the importance of hydrogen bonding and steric interactions in defining their structures. Khan et al. (2013) discussed the synthesis and molecular structure of a piperidine derivative, stabilized by hydrogen bonding and C-H…π interactions, showcasing the complex intermolecular forces at play (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional versatility. These reactions include hydroxylation, hydrogenation, and reductive cyclization, which can be manipulated to synthesize a wide range of compounds with different properties. Bolós et al. (1994) reported on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, emphasizing the complexity of reactions piperidine derivatives can participate in (Bolós et al., 1994).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, including the nature and positioning of substituents on the piperidine ring. Research into the crystal and molecular structures of piperidine derivatives, like that by Kuleshova and Khrustalev (2000), provides valuable information on how molecular arrangements affect physical properties (Kuleshova & Khrustalev, 2000).

科学研究应用

合成及化学性质

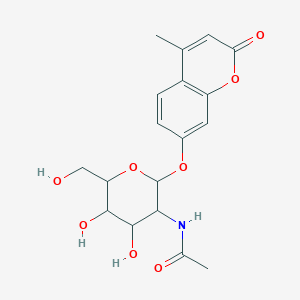

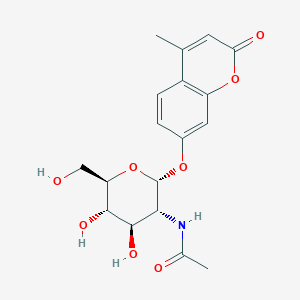

研究表明,类似的哌啶基化合物在有机合成中很有用。例如,哌啶环 C-2 处具有季碳分支的均手性哌啶衍生自碳水化合物内酯,有助于合成支链的亚胺糖和三羟基哌啶酸。这些化合物对于开发α-D-葡萄糖苷酶等酶的特异性抑制剂至关重要,展示了此类结构在药物化学中的基础作用 (Simone 等,2012)。

生物活性及应用

哌啶衍生物因其糖苷酶抑制特性而受到探索,某些特定的结构被合成作为潜在的抑制剂。例如,已经开发出非对映选择性羟基化哌啶-2-酮的合成方法,用于制备(2S,5R)-5-羟基赖氨酸等化合物,证明了这些衍生物在靶向胶原蛋白和胶原蛋白样蛋白中的重要性 (Marin 等,2002)。另一项研究重点介绍了多羟基化哌啶的不对称合成,包括二羟基哌啶酸和均哌啶酸,通过非对映选择性氧化反应,表明了该化合物在药物应用中的潜力 (Csatayová 等,2014)。

药物开发的化学骨架

由市售前体合成差异保护的 2-(羟甲基)哌嗪说明了该化合物作为化学骨架在开发生物活性分子和组合库中的作用。这强调了此类衍生物在创建用于药物发现的多功能化学实体中的重要性 (Gao & Renslo,2007)。

安全和危害

未来方向

The compound has been described as having immense potential for scientific research1, indicating that it could be used in various future applications. However, the specific future directions are not provided in the search results.

Relevant Papers

The search results do not provide specific papers related to this compound. For a comprehensive analysis, it’s recommended to search for this compound in scientific databases such as PubMed, Scopus, or Web of Science.

Please note that the information provided is based on the search results, and for more detailed and accurate information, it’s recommended to refer to scientific literature or contact experts in the field.

属性

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLICPKOWHZITQE-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)S(=O)(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- | |

CAS RN |

114417-84-4 | |

| Record name | 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114417844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

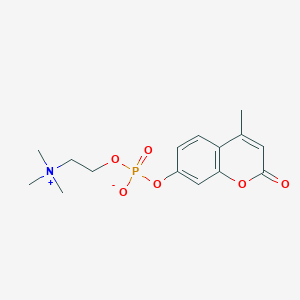

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)